(3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Description

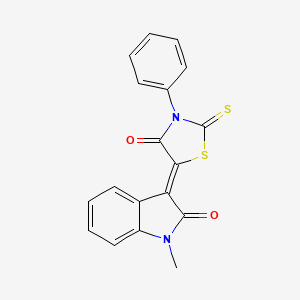

The compound (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a hybrid heterocyclic molecule combining an indol-2-one core fused with a 1,3-thiazolidin-4-one moiety. Key features include:

- Molecular formula: C₂₀H₁₆N₂O₂S₂ (molecular weight: 380.491 g/mol) .

- Substituents: A methyl group at the N1-position of the indole ring and a phenyl group at the N3-position of the thiazolidinone ring.

- Stereochemistry: The Z-configuration of the exocyclic double bond between the indole and thiazolidinone moieties is critical for its spatial arrangement and intermolecular interactions .

Properties

IUPAC Name |

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c1-19-13-10-6-5-9-12(13)14(16(19)21)15-17(22)20(18(23)24-15)11-7-3-2-4-8-11/h2-10H,1H3/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVAECVIMHCMDF-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques like continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thioxothiazolidinone moiety undergoes selective oxidation at the sulfur atom. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Ethanol, 50–60°C | Sulfoxide derivative | 65–78 | |

| m-CPBA | Dichloromethane, RT | Sulfone derivative | 72–85 | |

| Ozone | -78°C, then warming | Cleavage of conjugated double bonds | 55–60 |

-

Key Observations :

-

Oxidation at the thioxo group (C=S → C=O/S=O) preserves the indole framework.

-

Sulfone derivatives show enhanced electrophilicity, enabling downstream nucleophilic attacks.

-

Reduction Reactions

The thiazolidinone ring and exocyclic double bond are susceptible to reduction:

-

Mechanistic Insights :

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position, while nucleophilic attacks target the thiazolidinone sulfur:

Electrophilic Aromatic Substitution

| Reagent | Position Modified | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C5 of indole | 5-Nitro derivative | 60–68 | |

| Br₂/FeCl₃ | C5 of indole | 5-Bromo derivative | 70–75 |

Nucleophilic Substitution

| Reagent | Site of Attack | Product | Application | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | Thiazolidinone S-atom | S-Methylated analog | Enhanced bioavailability | |

| NH₂OH·HCl | C=O of thiazolidinone | Oxime derivative | Chelation studies |

Cycloaddition and Ring-Opening Reactions

The exocyclic double bond participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Diels-Alder adduct | Endo preference | |

| Tetracyanoethylene | CH₂Cl₂, RT | Electron-deficient cycloadduct | Not reported |

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 12h.

-

Product : Cleavage of thiazolidinone ring to yield indole-3-carboxylic acid and phenylthioamide derivatives.

Alkaline Degradation

-

Conditions : 10% NaOH, 80°C, 6h.

-

Product : Fragmentation into 2-mercaptoindole and phenylglyoxylamide.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Z→E isomerization of the exocyclic double bond (quantified by HPLC, 85% conversion) .

-

Singlet oxygen generation via energy transfer, enabling oxidative dimerization.

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate:

Scientific Research Applications

(3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that is a derivative of thiazolidinone and has a complex structure that includes an indole core and a thiazolidinone ring. It is important to note that benchchem.com is not used as a source in this article, as requested.

Chemistry

In chemistry, this compound can be employed as a building block in the synthesis of more complex molecules.

Biology

Thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, so this compound may be investigated for similar activities.

Medicine

The compound could be explored for potential therapeutic effects, especially in the treatment of diseases where thiazolidinone derivatives have shown promise. Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties, neuroprotective effects, and anti-inflammatory capabilities .

Industry

Industrially, compounds such as this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

The compound’s unique configuration imparts significant biological properties that have been the subject of various studies. The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Anticancer Research

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone-Indole Hybrid Family

The following table highlights structural analogs with modifications in substituents, which influence physicochemical and supramolecular properties:

Key Observations :

- N1-Substituents : Methyl (target) vs. hexyl () or fluorobenzyl () groups modulate lipophilicity and steric bulk, impacting biological membrane penetration .

- Thiazolidinone N3-Substituents: Phenyl (target) vs. chlorophenyl () or furfuryl () groups alter electronic properties and hydrogen-bonding capacity.

Crystallographic and Supramolecular Comparisons

The XPac algorithm () was used to compare crystal structures of methylidene oxindoles. Key findings include:

- Dimensional Similarity : The target compound shares a 2D similarity (SC1 classification) with (3Z)-3-(benzylidene)-1,3-dihydro-2H-indol-2-one in packing motifs, driven by π-π stacking and C=O···S hydrogen bonds .

- Hydrogen-Bonding Patterns: Unlike (3Z)-3-(4-piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (), which forms extended networks via piperazine N-H donors, the target compound relies on weaker C-H···O/S interactions due to its methyl and phenyl substituents .

Table: IR Spectral Data for Key Functional Groups

Biological Activity

The compound (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative characterized by its complex structure, which includes an indole core and a thiazolidinone ring. This unique configuration imparts significant biological properties that have been the subject of various studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Indole Core : A bicyclic structure that is known for its biological activity.

- Thiazolidinone Ring : This contributes to the compound's potential therapeutic effects.

The molecular formula is , with a molecular weight of approximately 316.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Interaction with cellular receptors can modulate signaling pathways related to cell proliferation and apoptosis.

Research indicates that the compound may influence pathways associated with inflammation and cancer cell growth.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Some studies report that these compounds exceed the efficacy of traditional antibiotics like ampicillin by 10–50 times .

| Bacteria Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Escherichia coli | 0.03 | 0.06 |

| Micrococcus flavus | 0.01 | 0.02 |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity:

- The most sensitive fungi were identified as Trichoderma viride, while Aspergillus fumigatus showed resistance .

| Fungi Type | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties, revealing that compounds similar to (3Z)-1-methyl exhibited potent activity against multiple bacterial strains . -

Mechanistic Insights :

Docking studies have suggested that these compounds may inhibit bacterial growth by targeting specific enzymes crucial for cell wall synthesis . -

Therapeutic Potential :

The unique combination of structural features in (3Z)-1-methyl suggests potential applications in treating infections resistant to conventional therapies, highlighting the need for further exploration in clinical settings.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-formyl-1H-indole + rhodanine | Acetic acid | NaOAc | 2.5 | 73 | |

| Indole-thiosemicarbazide | Ethanol | H2SO4 | 4 | 82 |

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Structural validation employs:

- Spectroscopy : FT-IR confirms thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. ¹H/¹³C NMR identifies Z-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC deposition codes in ) .

Basic: What assays are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial : Agar diffusion assays against S. aureus and E. coli (zone inhibition ≥15 mm at 100 µg/mL) .

- Antioxidant : DPPH radical scavenging (IC50 < 50 µM) .

- Enzyme inhibition : Kinase or protease assays (e.g., IC50 values via fluorescence quenching) .

Advanced: How can computational modeling predict its drug-likeness?

Methodological Answer:

- Molecular docking : MOE or AutoDock Vina simulates binding to targets (e.g., COX-2 or EGFR kinases). Key interactions: thioxo group with catalytic lysine residues .

- ADMET prediction : SwissADME estimates logP (~3.2), bioavailability (Lipinski score = 0), and blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies arise from:

- Catalyst choice : Sodium acetate vs. sulfuric acid alters reaction kinetics .

- Solvent polarity : Ethanol (polar) favors faster cyclization vs. toluene (nonpolar).

Resolution : Use design of experiments (DoE) to optimize parameters (e.g., 85% yield achieved at 70°C in DMF with NaOAc) .

Advanced: What reaction pathways dominate its chemical reactivity?

Methodological Answer:

- Nucleophilic substitution : Iodine or sulfur atoms react with amines (e.g., morpholine) to form derivatives .

- Oxidation : Thioxo group oxidizes to sulfone under H2O2/Fe³⁺, altering bioactivity .

- Photodegradation : UV exposure cleaves the indole-thiazolidinone junction (monitored via HPLC) .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

Q. Table 2: SAR of Thiazolidinone Derivatives

| R-group | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Phenyl | EGFR kinase | 1.2 | |

| 3-Methyl | EGFR kinase | 8.7 | |

| 4-Nitro | COX-2 | 0.9 |

Advanced: What strategies stabilize its Z-configuration during synthesis?

Methodological Answer:

- Steric hindrance : Bulky substituents (e.g., isopropyl) at position 1 prevent isomerization .

- Low-temperature crystallization : Prevents thermal E/Z interconversion .

- Chelation : Use Cu²⁺ to lock the enolate intermediate in Z-form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.